
2-Aminocyclohexanol
Overview
Description
2-Aminocyclohexanol is an organic compound with the molecular formula C6H13NO. It is a cyclohexane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclohexane ring. This compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the amino and hydroxyl groups around the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminocyclohexanol can be synthesized through various methods. One common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol . Another method includes the catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst .
Industrial Production Methods
In industrial settings, the synthesis of cis-2-aminocyclohexanol can start from cyclohexene. The process involves cyclization, ring-opening reactions, and salifying resolution to obtain enantiomerically pure cis-2-aminocyclohexanol .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form various cyclohexane derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for the oxidation of the hydroxyl group.
Reduction: Sodium in THF-isopropyl alcohol is used for the reduction of β-enaminoketones.
Substitution: Various nucleophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
Synthesis and Resolution of Optically Active Derivatives
One of the primary applications of 2-aminocyclohexanol is its use in synthesizing optically active compounds. The resolution of racemic this compound derivatives can yield enantiomers with high purity, which are essential in pharmaceuticals.
Case Study: Resolution Protocol
- A method involving sequential use of (R)- and (S)-mandelic acid has been developed to achieve >99% enantiomeric excess (ee) in the resolution of racemic derivatives. This process allows for simple aqueous workup and nearly quantitative recovery of mandelic acid .
Table 1: Resolution Outcomes
Derivative | Enantiomeric Excess (%) | Recovery of Mandelic Acid (%) |
---|---|---|
trans-2-(N-benzyl)amino-1-cyclohexanol | >99 | ~100 |
cis-2-aminocyclohexanol | >99 | ~100 |
Catalyzed Asymmetric Reactions
Optically active aminocyclohexanols serve as ligands in asymmetric catalysis, facilitating various chemical reactions such as phenyl transfer to benzaldehydes and transfer hydrogenations.
Case Study: Catalytic Performance
- In catalyzed asymmetric phenyl transfer reactions, products were obtained with up to 96% ee. This high level of enantioselectivity underscores the potential of these compounds in synthesizing chiral molecules for pharmaceutical applications .
Conformational pH Triggers
Trans-2-aminocyclohexanol derivatives have been studied for their ability to act as pH-sensitive conformational switches. Upon protonation, these compounds can undergo significant conformational changes that affect their chemical properties.
Research Findings:
- The energy associated with these conformational changes can exceed 20 kJ/mol, making them suitable for applications in molecular sensors and drug delivery systems where pH variations are critical .
Table 2: pH Sensitivity Data
Compound | pKa Range | Conformational Change Energy (kJ/mol) |
---|---|---|
trans-2-aminocyclohexanol | 2.6 - 8.5 | >10 |
substituted derivatives | Variable | Up to 20 |
Applications in Materials Science
Recent studies have explored the incorporation of this compound into metal cluster chemistry, leading to innovative materials with unique properties.
Case Study: Metal Cluster Synthesis
Mechanism of Action
The mechanism of action of 2-aminocyclohexanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
2-Aminocyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the amino group, making it less versatile in chemical reactions.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
2-Aminocyclohexanone: Contains both amino and carbonyl groups, offering different chemical properties .
These comparisons highlight the unique combination of amino and hydroxyl groups in this compound, which contributes to its versatility and wide range of applications.
Biological Activity
2-Aminocyclohexanol is a chiral amino alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its biological activities, particularly its antibacterial properties and potential applications in drug development, are noteworthy. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
This compound exists in two enantiomeric forms: (1R,2S)- and (1S,2R)-2-aminocyclohexanol. The compound is characterized by its cyclohexane ring structure with an amino group and a hydroxyl group attached to adjacent carbon atoms. This configuration allows for various interactions with biological targets, influencing its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound derivatives. A notable study synthesized novel deoxycholic acid-amino alcohol conjugates, including those with this compound. These conjugates were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Key Findings:
- Efficacy Against Bacteria : The conjugate containing (R)-2-aminocyclohexanol demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) of 15 μg/mL against S. aureus and 45 μg/mL against E. coli .
- Structure-Activity Relationship : The study indicated that the potency of the antibacterial activity was strongly dependent on the structural characteristics of the conjugates, suggesting that modifications to the amino alcohol component could enhance efficacy .
Synthesis and Resolution
The resolution of racemic this compound into its enantiomers has been extensively studied to improve its biological activity. A method using mandelic acid for the resolution process has been shown to yield enantiomers with over 99% enantiomeric excess (ee) . This high purity is crucial for evaluating the specific biological activities of each enantiomer.
Synthesis Overview:
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development, particularly as a scaffold for creating selective inhibitors targeting heat shock proteins (Hsp90). Hsp90 is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Study: Hsp90 Inhibition
In a study focusing on Hsp90 inhibitors, compounds derived from aminocyclohexanols were evaluated for their binding affinity and selectivity. One compound demonstrated a binding affinity of approximately 440 nM against Grp94, a specific isoform of Hsp90 . This highlights the potential of this compound derivatives in developing targeted therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for producing enantiomerically pure 2-aminocyclohexanol stereoisomers?
this compound exists as four stereoisomers due to its two chiral centers. To synthesize enantiopure forms:
- Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands to induce stereoselective hydrogenation of precursor cyclohexenone derivatives .
- Enzymatic methods : Lipases or oxidoreductases can selectively modify intermediates to favor specific stereoisomers .
Critical parameters include solvent polarity, temperature, and catalyst loading to minimize racemization.
Q. How do the physical properties of cis- and trans-2-aminocyclohexanol differ, and how can these be exploited for separation?
- Melting points : The hydrochloride salts of cis- and trans-isomers exhibit distinct melting points (cis: 186–190°C; trans: 172–175°C), enabling differentiation via differential scanning calorimetry (DSC) .
- Chromatographic separation : Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers based on hydrophobic interactions and hydrogen bonding .
Q. What spectroscopic methods are most effective for characterizing this compound stereochemistry?
- NMR : - and -NMR chemical shifts and coupling constants () distinguish axial/equatorial proton arrangements in cyclohexanol derivatives. NOESY correlations confirm spatial proximity of amine and hydroxyl groups .
- X-ray crystallography : Resolves absolute configuration, especially for hydrochloride salts .
- Circular dichroism (CD) : Detects enantiomeric excess (ee) by monitoring Cotton effects near 220 nm for vicinal diastereomers .
Q. How does this compound react with nitrous acid, and what mechanistic insights does this provide?
Nitrous acid () induces diazotization of the amine group, forming a diazonium intermediate that undergoes elimination to yield cyclohexene oxide. This reaction is stereospecific: trans-2-aminocyclohexanol produces trans-epoxide, while cis-isomers yield cis-epoxide. Kinetic studies reveal neighboring-group participation by the hydroxyl group, stabilizing the transition state .
Advanced Research Questions
Q. How can dynamic-covalent assemblies and chemometrics be used to analyze stereoisomeric mixtures of this compound?
- Assay design : Combine reversible covalent bonding (e.g., boronate ester formation) with CD and UV-Vis spectroscopy to generate stereochemical fingerprints.
- Chemometric modeling : Partial least squares (PLS) regression correlates optical signals (e.g., CD ellipticity at 210–250 nm) with ee and diastereomeric excess (de), achieving <5% absolute error in speciation .
- High-throughput workflows : Automated plate readers enable simultaneous analysis of 96 samples in <30 minutes .
Q. What role does this compound play in the development of M1 muscarinic receptor positive allosteric modulators (PAMs)?
- Scaffold optimization : (1S,2S)-2-Aminocyclohexanol derivatives enhance potency as PAMs by forming hydrogen bonds with receptor residues (e.g., Tyr179).
- Challenges : Hydrochloride salts exhibit P-glycoprotein efflux, reducing CNS bioavailability. Structural modifications (e.g., pyran substitution) mitigate this while retaining efficacy in rodent memory models .
Q. How do solvent and temperature effects influence the conformational equilibrium of this compound?
- Axial vs. equatorial preferences : In polar solvents (e.g., DO), the hydroxyl group adopts an equatorial position to minimize steric hindrance, while the amine group remains axial.
- Variable-temperature NMR : Activation energy () for chair flipping ranges from 45–50 kJ/mol, with entropy-driven equilibria at elevated temperatures (>40°C) .
Q. What strategies address contradictions in reported enantioselectivity for this compound derivatives?
- Meta-analysis : Reconcile conflicting data by standardizing reaction conditions (e.g., solvent, catalyst loading) across studies. For example, Rhodium-catalyzed hydrogenation in ethanol yields higher ee (90–95%) compared to methanol (70–80%) .
- Crystallographic validation : Cross-check claimed stereochemistry with deposited X-ray structures in databases (e.g., Cambridge Structural Database) .
Q. How can this compound be utilized in chiroptical sensor development?
- Sensor design : Functionalize this compound with fluorophores (e.g., dansyl chloride) to create Förster resonance energy transfer (FRET)-based probes.
- Applications : Detect enantioselective binding to biomolecules (e.g., serum albumin) via fluorescence polarization anisotropy .
Q. What computational methods predict the reactivity of this compound in complex reaction networks?
- DFT calculations : Model transition states for nucleophilic substitutions (e.g., S2 reactions) using B3LYP/6-31G(d) basis sets.
- Machine learning : Train neural networks on kinetic data to predict regioselectivity in multi-step syntheses .
Properties
IUPAC Name |
2-aminocyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902516 | |
Record name | NoName_3025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-15-7, 6850-38-0, 6982-39-4 | |
Record name | Cyclohexanol, 2-amino-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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